molecular formula C10H7FN2 B1464728 4-fluoro-7-methyl-1H-indole-6-carbonitrile CAS No. 1167055-62-0

4-fluoro-7-methyl-1H-indole-6-carbonitrile

Cat. No.: B1464728
CAS No.: 1167055-62-0
M. Wt: 174.17 g/mol
InChI Key: YNDWBMWMFNARDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-7-methyl-1H-indole-6-carbonitrile is a derivative of indole, an aromatic heterocyclic organic compound Indole derivatives are significant in various fields due to their biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-7-methyl-1H-indole-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoro-2-nitrotoluene with malononitrile in the presence of a base, followed by cyclization to form the indole ring. The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-fluoro-7-methyl-1H-indole-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-fluoro-7-methyl-1H-indole-6-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-7-methyl-1H-indole-6-carbonitrile involves its interaction with specific molecular targets. The cyano and fluoro groups enhance its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit or activate various pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

    4-Fluoroindole: Lacks the cyano and methyl groups, resulting in different reactivity and applications.

    7-Methylindole: Lacks the cyano and fluoro groups, affecting its chemical properties.

    6-Cyanoindole: Lacks the fluoro and methyl groups, altering its biological activity.

Uniqueness: 4-fluoro-7-methyl-1H-indole-6-carbonitrile is unique due to the combined presence of cyano, fluoro, and methyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-fluoro-7-methyl-1H-indole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2/c1-6-7(5-12)4-9(11)8-2-3-13-10(6)8/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDWBMWMFNARDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1C#N)F)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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